molecular formula C22H20BrN5O7 B13753424 2-(2-((4-((2-Bromo-4,6-dinitrophenyl)azo)-1-naphthyl)amino)ethoxy)ethyl acetate CAS No. 57119-83-2

2-(2-((4-((2-Bromo-4,6-dinitrophenyl)azo)-1-naphthyl)amino)ethoxy)ethyl acetate

Cat. No.: B13753424
CAS No.: 57119-83-2
M. Wt: 546.3 g/mol
InChI Key: INEGGYCDKNFPJG-UHFFFAOYSA-N
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Description

2-(2-((4-((2-Bromo-4,6-dinitrophenyl)azo)-1-naphthyl)amino)ethoxy)ethyl acetate is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications, particularly in textiles and fabrics. The compound’s unique structure, which includes a brominated and dinitrophenyl azo group, contributes to its distinct chemical and physical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((4-((2-Bromo-4,6-dinitrophenyl)azo)-1-naphthyl)amino)ethoxy)ethyl acetate typically involves multiple steps. The process begins with the bromination of 4,6-dinitrophenyl, followed by the azo coupling with 1-naphthylamine. The resulting intermediate is then reacted with ethoxyethyl acetate under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound often employs large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves precise temperature control, use of catalysts, and purification steps to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2-(2-((4-((2-Bromo-4,6-dinitrophenyl)azo)-1-naphthyl)amino)ethoxy)ethyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-((4-((2-Bromo-4,6-dinitrophenyl)azo)-1-naphthyl)amino)ethoxy)ethyl acetate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and analytical chemistry.

    Biology: Employed in staining techniques for microscopy and histology.

    Medicine: Investigated for potential use in drug delivery systems and diagnostic imaging.

    Industry: Widely used as a dye in textiles, plastics, and inks.

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The brominated and dinitrophenyl groups contribute to its reactivity and stability. The molecular targets and pathways involved depend on the specific application, such as binding to proteins in biological systems or interacting with other chemicals in industrial processes .

Comparison with Similar Compounds

Properties

CAS No.

57119-83-2

Molecular Formula

C22H20BrN5O7

Molecular Weight

546.3 g/mol

IUPAC Name

2-[2-[[4-[(2-bromo-4,6-dinitrophenyl)diazenyl]naphthalen-1-yl]amino]ethoxy]ethyl acetate

InChI

InChI=1S/C22H20BrN5O7/c1-14(29)35-11-10-34-9-8-24-19-6-7-20(17-5-3-2-4-16(17)19)25-26-22-18(23)12-15(27(30)31)13-21(22)28(32)33/h2-7,12-13,24H,8-11H2,1H3

InChI Key

INEGGYCDKNFPJG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCOCCNC1=CC=C(C2=CC=CC=C21)N=NC3=C(C=C(C=C3Br)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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